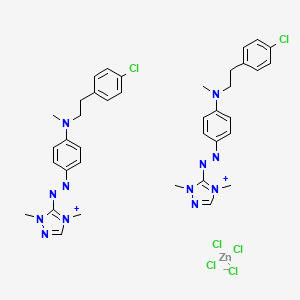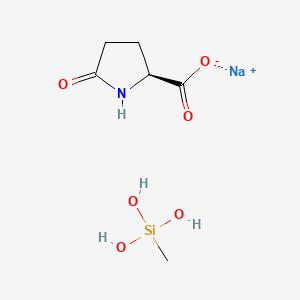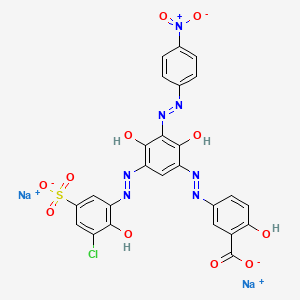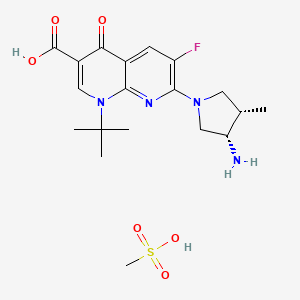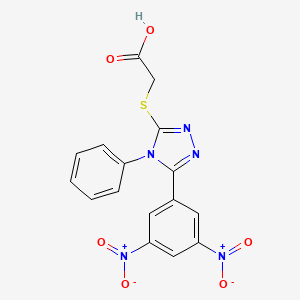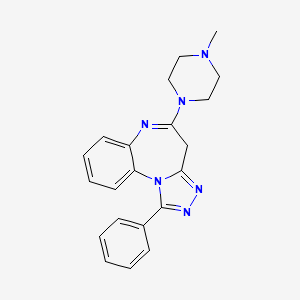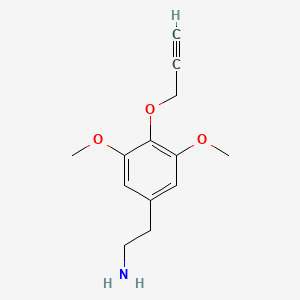
Propynyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a member of the alkynyl group and is known for its versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propynyl derivatives can be synthesized through various methods. One common approach involves the nucleophilic substitution of aryl-propargyl alcohols . Another method includes the reaction of propargyl alcohol with phosphorus trichloride at elevated temperatures to form 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride . This intermediate can be catalytically hydrogenated and hydrolyzed to yield the desired this compound compound.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods as described above. The choice of method depends on the desired derivative and its application. Catalysts and specific reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propynyl compounds undergo various types of chemical reactions, including:
Oxidation: this compound groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of this compound groups can lead to the formation of alkenes or alkanes.
Substitution: this compound groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include transition metal catalysts, bases, and oxidizing agents. For example, the reaction of the 1-propynyl radical with 2-methylpropene involves the addition of the radical to the π-electron density of the unsaturated hydrocarbon .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction conditions and reagents used. For instance, the reaction of the 1-propynyl radical with 2-methylpropene can lead to the formation of trimethylsubstituted 1,3-enyne .
Aplicaciones Científicas De Investigación
Propynyl compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propynyl compounds varies depending on their specific application. For example, in the case of iodothis compound butylcarbamate, the compound exerts its effects through the reversible inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and stimulation of cholinergic synapses . The metabolic pathway involves glucuronidation as the main secondary metabolic pathway .
Comparación Con Compuestos Similares
Propynyl compounds can be compared with other alkynyl compounds, such as:
The uniqueness of this compound compounds lies in their versatility and ability to participate in a wide range of chemical reactions, making them valuable in various fields of research and industry.
Propiedades
Número CAS |
952017-05-9 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxy-4-prop-2-ynoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H17NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h1,8-9H,5-7,14H2,2-3H3 |
Clave InChI |
KNIWBMMJSJHUJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCC#C)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


